molecular formula C9H11ClO2S B13313187 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid

Cat. No.: B13313187
M. Wt: 218.70 g/mol
InChI Key: IZPNOWRRRSQPOR-UHFFFAOYSA-N
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Description

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a chlorinated thiophene ring attached to a butanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid typically involves the chlorination of thiophene followed by the introduction of the butanoic acid moiety. One common method involves the reaction of 3-chlorothiophene with a suitable butanoic acid derivative under acidic or basic conditions. The reaction may require the use of catalysts such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination of thiophene followed by esterification or amidation reactions to introduce the butanoic acid group. The process may be optimized for yield and purity by controlling reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Chlorothiophen-2-yl)-2-methylpropanoic acid: Similar structure but with a different alkyl chain.

    3-Chlorothiophene-2-carboxylic acid: Lacks the additional methyl group on the butanoic acid moiety.

    2-(3-Bromothiophen-2-yl)-3-methylbutanoic acid: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of a butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

2-(3-Chlorothiophen-2-yl)-3-methylbutanoic acid is a thiophene derivative with significant potential in medicinal chemistry. Its unique structure, characterized by a chlorinated thiophene ring linked to a butanoic acid moiety, contributes to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antimicrobial and anti-inflammatory properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C9H11ClO2S
  • Molecular Weight : 218.70 g/mol
  • IUPAC Name : this compound

The presence of the sulfur atom in the thiophene ring enhances the compound's chemical reactivity and biological interactions, making it a valuable candidate for drug development.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The specific mechanisms may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Preliminary studies suggest that it may modulate inflammatory pathways by interacting with specific enzymes or receptors involved in inflammation. This could lead to reduced production of pro-inflammatory cytokines and mediators.

The biological activity of this compound is thought to arise from its ability to interact with various biological targets, including:

  • Enzymes : Inhibition of cyclooxygenase (COX) enzymes, which play a critical role in inflammation.
  • Receptors : Modulation of nuclear factor kappa B (NF-kB) signaling pathways.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds reveals distinct biological profiles:

Compound NameMolecular FormulaKey Features
3-(4-Chlorothiophen-2-yl)-2-methoxy-3-methylbutanoic acidC10H13ClO3SContains a methoxy group; explored for different activities.
(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acidC10H12ClNO3SKnown Janus kinase inhibitor; used in autoimmune treatments.
2-(5-Chlorothiophen-2-yl)-3-methylbutanoic acidC9H11ClO2SSimilar structure; lacks substituent at the 3-position.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The minimal inhibitory concentration (MIC) ranged from 32 to 64 µg/mL depending on the strain tested.
  • Inflammation Modulation : In vitro studies showed that treatment with this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential application in inflammatory diseases.

Properties

Molecular Formula

C9H11ClO2S

Molecular Weight

218.70 g/mol

IUPAC Name

2-(3-chlorothiophen-2-yl)-3-methylbutanoic acid

InChI

InChI=1S/C9H11ClO2S/c1-5(2)7(9(11)12)8-6(10)3-4-13-8/h3-5,7H,1-2H3,(H,11,12)

InChI Key

IZPNOWRRRSQPOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=C(C=CS1)Cl)C(=O)O

Origin of Product

United States

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